

# Application Note & Synthesis Protocol: N-(2-hydroxy-1-phenylethyl)methanesulfonamide

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## Compound of Interest

Compound Name: *N*-(2-hydroxy-1-phenylethyl)methanesulfonamide

CAS No.: 1181561-26-1

Cat. No.: B2471246

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## Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of **N-(2-hydroxy-1-phenylethyl)methanesulfonamide**. The described method involves the N-sulfonylation of 2-amino-1-phenylethanol with methanesulfonyl chloride in the presence of a tertiary amine base. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying chemical principles, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

## Introduction: The Significance of Sulfonamides

Sulfonamides are a critical class of organic compounds characterized by a sulfonyl group connected to an amine. Their prevalence in pharmaceuticals is remarkable, with applications ranging from antimicrobial and anticancer to diuretic and anti-inflammatory agents.[1] The synthesis of these motifs is a fundamental transformation in drug discovery and development. The classical and most direct method for preparing primary and secondary sulfonamides involves the reaction of a sulfonyl chloride with an amine.[2][3] This electrophilic-nucleophilic reaction is highly reliable but requires careful control of conditions due to the high reactivity and moisture sensitivity of sulfonyl chlorides.[1][3]

This document details a robust protocol for the synthesis of **N-(2-hydroxy-1-phenylethyl)methanesulfonamide**, a representative secondary sulfonamide. The procedure is grounded in established chemical principles and emphasizes safety, efficiency, and high purity of the final product.

## Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic attack of the primary amine of 2-amino-1-phenylethanol on the highly electrophilic sulfur atom of methanesulfonyl chloride (MsCl).<sup>[1]</sup> A non-nucleophilic base, triethylamine (TEA), is employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.<sup>[1][4]</sup>

2-Amino-1-phenylethanol

Triethylamine (Base)

Methanesulfonyl Chloride



N-(2-hydroxy-1-phenylethyl)methanesulfonamide

Triethylammonium Chloride

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Caption: Overall reaction for the synthesis of the target sulfonamide.

## Materials and Equipment

### Reagents and Chemicals

Reagent	Formula	M.W. (g/mol)	Quantity	Supplier/Purity	CAS No.
2-Amino-1-phenylethanol	C <sub>8</sub> H <sub>11</sub> NO	137.18	1.0 eq	≥98%	7568-93-6
Methanesulfonyl Chloride (MsCl)	CH <sub>3</sub> SO <sub>2</sub> Cl	114.55	1.1 eq	≥99%	124-63-0
Triethylamine (TEA)	(C <sub>2</sub> H <sub>5</sub> ) <sub>3</sub> N	101.19	1.5 eq	≥99.5%, Anhydrous	121-44-8
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	~20 mL/g	Anhydrous	75-09-2
1 M Hydrochloric Acid	HCl	36.46	As needed	ACS Grade	7647-01-0
Saturated Sodium Bicarbonate	NaHCO <sub>3</sub>	84.01	As needed	ACS Grade	144-55-8
Saturated Sodium Chloride (Brine)	NaCl	58.44	As needed	ACS Grade	7647-14-5
Anhydrous Sodium Sulfate	Na <sub>2</sub> SO <sub>4</sub>	142.04	As needed	ACS Grade	7757-82-6
Ethyl Acetate	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	88.11	As needed	HPLC Grade	141-78-6
Hexanes	C <sub>6</sub> H <sub>14</sub>	86.18	As needed	HPLC Grade	110-54-3

## Laboratory Equipment

Equipment	Purpose
Round-bottom flask with stir bar	Reaction vessel
Ice bath	Temperature control
Magnetic stir plate	Agitation
Syringes and needles	Reagent addition
Separatory funnel	Liquid-liquid extraction
Rotary evaporator	Solvent removal
Glass funnel and filter paper	Filtration
Flash chromatography system	Product purification
Thin Layer Chromatography (TLC) plates	Reaction monitoring
Standard laboratory glassware	General use
Fume hood	Safe handling of volatile/toxic chemicals

## Critical Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before beginning. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

- Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator.[5] It reacts violently with water, releasing toxic and corrosive fumes (HCl).[5] Avoid inhalation, ingestion, and skin/eye contact. Always handle with chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[6] Ensure an emergency shower and eyewash station are immediately accessible.[6] Spills should be absorbed with inert material like sand or vermiculite; do not use water.[7]
- 2-Amino-1-phenylethanol: Causes skin, eye, and respiratory irritation.[8][9] Avoid contact and inhalation.

- Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes severe skin and eye damage. Harmful if inhaled.
- Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle with care to minimize exposure.

## Detailed Experimental Protocol

This protocol is based on a 10 mmol scale of 2-amino-1-phenylethanol.

### Reaction Setup and Execution

- Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-phenylethanol (1.37 g, 10.0 mmol, 1.0 eq.).
- Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Stir the mixture until the starting material is fully dissolved.
- Base Addition: Add triethylamine (TEA, 2.1 mL, 1.52 g, 15.0 mmol, 1.5 eq.) to the solution.
- Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes, allowing it to cool to 0 °C. Causality: This step is critical to control the exothermic nature of the sulfonylation reaction and to minimize potential side reactions.[1]
- Reagent Addition: Slowly add methanesulfonyl chloride (0.85 mL, 1.26 g, 11.0 mmol, 1.1 eq.) dropwise to the cooled, stirring solution over 15 minutes using a syringe. A white precipitate (triethylammonium chloride) will form.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-16 hours.
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a mobile phase of 50% ethyl acetate in hexanes. The product should be less polar than the starting amine. The reaction is complete when the starting amine spot is no longer visible by UV light or staining.[1][3]

### Workup and Isolation

- **Quenching:** Once the reaction is complete, carefully pour the mixture into a 250 mL separatory funnel. Dilute with an additional 50 mL of DCM.
- **Aqueous Wash:** Add 50 mL of deionized water and shake gently. Separate the organic layer. Rationale: The initial water wash removes the bulk of the triethylammonium chloride salt.
- **Acid Wash:** Wash the organic layer with 1 M HCl (2 x 50 mL). Rationale: This step removes any remaining triethylamine base.
- **Base Wash:** Wash the organic layer with saturated NaHCO<sub>3</sub> solution (1 x 50 mL). Rationale: This neutralizes any residual HCl.
- **Brine Wash:** Wash the organic layer with saturated NaCl (brine) solution (1 x 50 mL). Rationale: This removes residual water from the organic phase before drying.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).<sup>[3]</sup> Swirl the flask and let it stand for 15-20 minutes. The Na<sub>2</sub>SO<sub>4</sub> should appear free-flowing.
- **Concentration:** Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

## Purification

- **Method Selection:** The crude product can be purified by either flash column chromatography or recrystallization.
- **Flash Column Chromatography:**
  - Adsorb the crude product onto a small amount of silica gel.
  - Load it onto a silica gel column packed in hexanes.
  - Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% EtOAc).
  - Collect fractions and analyze by TLC to identify those containing the pure product.
  - Combine the pure fractions and remove the solvent under reduced pressure.

- Recrystallization:
  - Dissolve the crude product in a minimal amount of a hot solvent, such as ethyl acetate or an ethanol/water mixture.
  - Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
  - Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

## Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification.

## Characterization

The identity and purity of the final product, **N-(2-hydroxy-1-phenylethyl)methanesulfonamide**, should be confirmed using standard analytical techniques.

- $^1\text{H}$  NMR: Expect characteristic peaks for the aromatic protons (multiplet,  $\sim 7.2$ - $7.4$  ppm), the methine proton ( $-\text{CH}(\text{NH})-$ ), the methylene protons ( $-\text{CH}_2\text{OH}$ ), the methyl protons of the sulfonyl group (singlet,  $\sim 2.8$ - $3.0$  ppm), and the NH and OH protons (broad singlets).
- $^{13}\text{C}$  NMR: Expect signals corresponding to the aromatic carbons, the methine and methylene carbons of the side chain, and the methyl carbon of the methanesulfonyl group.
- FT-IR ( $\text{cm}^{-1}$ ): Look for characteristic absorption bands for O-H stretch ( $\sim 3400$ - $3500$ ), N-H stretch ( $\sim 3300$ ), C-H aromatic ( $\sim 3000$ - $3100$ ), C-H aliphatic ( $\sim 2800$ - $3000$ ), and the asymmetric and symmetric S=O stretches of the sulfonamide group ( $\sim 1320$  and  $\sim 1150$ ).[\[10\]](#)
- Mass Spectrometry (MS): Confirm the molecular weight of the compound. The expected monoisotopic mass is  $215.06$  g/mol. [\[11\]](#) Look for the  $[\text{M}+\text{H}]^+$  or  $[\text{M}+\text{Na}]^+$  adducts in positive ion mode.

## Troubleshooting Guide

Problem	Potential Cause(s)	Recommended Solution(s)
Low or No Yield	1. Inactive MsCl (hydrolyzed).2. Insufficient base.3. Water in reaction mixture.[3]	1. Use a fresh bottle of MsCl.2. Ensure 1.2-1.5 equivalents of base are used.3. Use anhydrous solvents and dry glassware thoroughly.
Formation of Di-sulfonated Byproduct	1. Reaction temperature too high.2. Prolonged reaction time after completion.[3]	1. Maintain 0 °C during MsCl addition.2. Monitor reaction closely by TLC and work up promptly upon completion.
Significant Amount of Starting Amine Remains	1. Insufficient MsCl.2. Reaction time too short.	1. Use a slight excess of MsCl (1.05-1.1 eq.).2. Allow the reaction to stir longer, continuing to monitor by TLC.
Product is an Oil and Won't Crystallize	1. Presence of impurities.2. Product is inherently non-crystalline or has a low melting point.	1. Purify by flash column chromatography.2. If pure, attempt to form a salt or use as is if purity is acceptable.

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